4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile
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Overview
Description
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetonitrile is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents.
Preparation Methods
The synthesis of 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetonitrile typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted into 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate into 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Chemical Reactions Analysis
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: It can undergo Suzuki coupling reactions, which are catalyzed by palladium and mediated by copper.
Functional Group Transformations: The pyrimidine and chloro substituents allow for further derivatization, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, which are used in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Research: Derivatives of this compound have shown potential as anticancer and antiviral agents.
Industrial Applications: It is used in the synthesis of complex organic compounds, making it valuable in industrial chemistry.
Mechanism of Action
The mechanism of action of compounds derived from 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetonitrile often involves the inhibition of specific enzymes or signaling pathways. For example, Janus kinase (JAK) inhibitors, which share a similar core structure, interfere with the JAK-STAT signaling pathway. This pathway is crucial for cell division, survival, and immune responses . By inhibiting this pathway, these compounds can exert anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar compounds include:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is a key intermediate in the synthesis of various pharmaceutical agents.
7H-pyrrolo[2,3-d]pyrimidine derivatives: These derivatives have shown potential as antiviral agents against flaviviruses such as Zika and dengue.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4: This compound is involved in signaling pathways that promote cell proliferation and survival.
The uniqueness of 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetonitrile lies in its versatile reactivity and its role as a building block for a wide range of biologically active compounds.
Properties
Molecular Formula |
C8H5ClN4 |
---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetonitrile |
InChI |
InChI=1S/C8H5ClN4/c9-7-6-5(1-2-10)3-11-8(6)13-4-12-7/h3-4H,1H2,(H,11,12,13) |
InChI Key |
VJQDJBNBMJMNKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)CC#N |
Origin of Product |
United States |
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